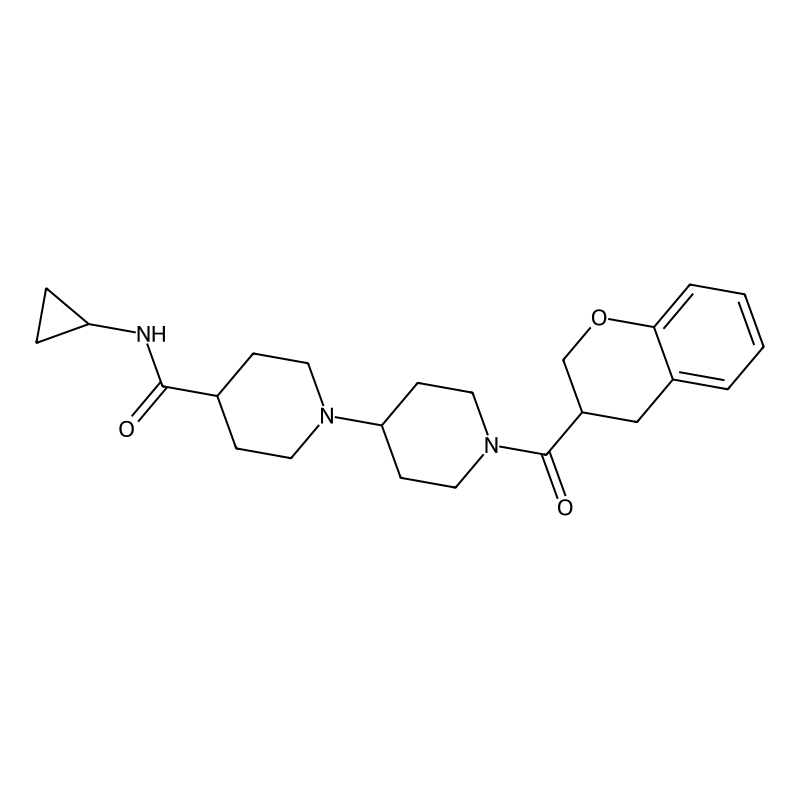N-cyclopropyl-1'-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-1,4'-bipiperidine-4-carboxamide

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Discovery and Development
N-cyclopropyl-1'-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-1,4'-bipiperidine-4-carboxamide, also known as N-cyclopropyl-Lisuride, is a derivative of Lisuride, a potent dopamine agonist. Lisuride was discovered in the 1970s during research on ergoline alkaloids with potential antiparkinsonian properties []. N-cyclopropyl-Lisuride was developed as an analogue of Lisuride with potentially improved pharmacological profiles [].
Pharmacological Properties
N-cyclopropyl-Lisuride acts as a dopamine D2 receptor agonist, mimicking the effects of the neurotransmitter dopamine in the central nervous system []. This property makes it a potential candidate for the treatment of various neurological disorders characterized by dopamine dysfunction, such as Parkinson's disease and Huntington's disease [].
Current Research Status
- Parkinson's disease: N-cyclopropyl-Lisuride might improve motor symptoms and reduce levodopa-induced dyskinesias, a common side effect of Parkinson's disease treatment [].
- Huntington's disease: Early investigations suggest N-cyclopropyl-Lisuride's potential to improve chorea, a movement disorder associated with Huntington's disease [].








